molecular formula C6H9NO3 B3258450 4-Methoxypyridine N-oxide hydrate CAS No. 304671-95-2

4-Methoxypyridine N-oxide hydrate

Cat. No.: B3258450
CAS No.: 304671-95-2
M. Wt: 143.14 g/mol
InChI Key: ABJMARLKAXBQBC-UHFFFAOYSA-N
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Description

Historical Development and Significance of Pyridine (B92270) N-Oxide Chemistry

The chemistry of pyridine N-oxides dates back to the early 20th century, with the first synthesis of the parent compound, pyridine N-oxide, reported by Meisenheimer in 1926. scripps.edu These compounds are characterized by a dative bond between the nitrogen atom of the pyridine ring and an oxygen atom. nih.gov This N-O moiety imparts unique chemical properties, distinguishing them from their parent pyridines. arkat-usa.org Pyridine N-oxides are more reactive towards both electrophilic and nucleophilic substitution than pyridine itself, a feature that has made them valuable intermediates in organic synthesis. bhu.ac.in They have been utilized as oxidants, ligands in metal complexes, and precursors for a variety of functionalized pyridines. arkat-usa.orgresearchgate.net The ability to introduce substituents at the 2- and 4-positions of the pyridine ring, followed by the removal of the N-oxide group, offers a strategic advantage in the synthesis of complex molecules. wikipedia.orgquimicaorganica.org

The Electronic and Steric Landscape of 4-Substituted Pyridine N-Oxides

The introduction of a substituent at the 4-position of the pyridine N-oxide ring significantly influences its electronic and steric properties. The N-O group can act as both an electron-donating and electron-withdrawing group through resonance and inductive effects, respectively. arkat-usa.org The nature of the 4-substituent modulates the electron density of the ring and the N-O bond.

In the case of 4-methoxypyridine (B45360) N-oxide, the methoxy (B1213986) group (-OCH₃) is an electron-donating group. This donation of electron density into the pyridine ring enhances the nucleophilicity of the N-oxide oxygen. acs.org This increased nucleophilicity can be advantageous in certain catalytic applications. acs.org From a steric perspective, the 4-position is less hindered than the 2- and 6-positions, which can influence the regioselectivity of reactions. quimicaorganica.org The interplay of these electronic and steric factors in 4-substituted pyridine N-oxides is a key area of research, as it allows for the fine-tuning of their reactivity and catalytic activity. acs.orgacs.org

Rationale for Dedicated Academic Inquiry into 4-Methoxypyridine N-oxide Hydrate (B1144303)

The specific focus on 4-Methoxypyridine N-oxide hydrate stems from its distinct properties and potential applications. As a hydrated form, the presence of water molecules in its crystal structure can influence its solubility, stability, and reactivity. chemicalbook.com It is a solid, crystalline compound, which can be advantageous for handling and storage. fishersci.comresearchgate.net

Academically, this compound is of interest for several reasons:

Complex Formation: It is known to form 1:1 complexes with various metal salts, such as MnCl₂ and NiCl₂. chemicalbook.com This property makes it a potential ligand in coordination chemistry.

Hydrogen Bonding: The hydrate form can participate in intermolecular hydrogen bonding, for instance, forming a 1:1 complex with 2,4-dinitrophenol (B41442). chemicalbook.com

Reaction Mechanisms: The mechanism of its reaction with reagents like bis(pinacolato)diboron (B136004) has been studied using NMR, providing insights into its reactivity. chemicalbook.com

Synthetic Utility: It serves as a building block in the synthesis of more complex functionalized pyridines. researchgate.net

These characteristics, combined with the general utility of pyridine N-oxides, provide a strong rationale for its dedicated study within the academic community.

Research Findings and Data

Synthesis and Properties

4-Methoxypyridine N-oxide is typically synthesized by the oxidation of 4-methoxypyridine. researchgate.netchemicalbook.com A common method involves using hydrogen peroxide in acetic acid. chemicalbook.com

Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₆H₇NO₂ · xH₂O
Molecular Weight (anhydrous) 125.13 g/mol sigmaaldrich.com
Appearance Beige, crystalline solid fishersci.comresearchgate.net
Melting Point 80 - 83 °C fishersci.com
Solubility Soluble in water chemicalbook.com

Table 2: Spectroscopic Data for 4-Methoxypyridine N-oxide

Technique Key Data
LC-MS (M+1) 125.9 chemicalbook.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1-oxidopyridin-1-ium;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2.H2O/c1-9-6-2-4-7(8)5-3-6;/h2-5H,1H3;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJMARLKAXBQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=[N+](C=C1)[O-].O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207511-18-0
Record name 4-Methoxypyridine N-oxide hydrate
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Synthetic Methodologies for 4 Methoxypyridine N Oxide Hydrate

Classical Oxidation Pathways for Pyridine (B92270) N-Oxide Formation

The direct oxidation of the pyridine nitrogen is a fundamental and widely employed strategy for the synthesis of N-oxides. This transformation is typically accomplished using potent oxidizing agents, with peracids and hydrogen peroxide-based systems being the most common.

Peracid-Mediated N-Oxidation of 4-Methoxypyridine (B45360)

Peracids are highly effective reagents for the N-oxidation of pyridines. One of the most common peracids utilized for this purpose is m-chloroperoxybenzoic acid (m-CPBA). pipzine-chem.com The reaction is typically carried out in a suitable organic solvent, such as dichloromethane, where the 4-methoxypyridine is oxidized to its corresponding N-oxide. pipzine-chem.com The first reported synthesis of pyridine N-oxide itself was accomplished using peroxybenzoic acid. wikipedia.org Other peracids, such as peracetic acid and monoperphthalic acid, have also been successfully used for the oxidation of pyridine derivatives. orgsyn.org

A general procedure involves the dropwise addition of a peracid solution to a stirred solution of the pyridine derivative. orgsyn.org The reaction temperature is often controlled to manage the exothermic nature of the oxidation. For instance, the oxidation of pyridine with 40% peracetic acid is initiated by adding the peracid at a rate that maintains a temperature of 85°C. orgsyn.org

Hydrogen Peroxide-Based Protocols in Acidic Media

Hydrogen peroxide, in the presence of a carboxylic acid like acetic acid, is a widely used and cost-effective method for the synthesis of pyridine N-oxides, including 4-methoxypyridine N-oxide. researchgate.netsmolecule.comchemicalbook.com In this protocol, hydrogen peroxide reacts with acetic acid to form peracetic acid in situ, which then acts as the oxidizing agent. smolecule.com

A typical procedure involves stirring a solution of 4-methoxypyridine in acetic acid, followed by the addition of a 30% hydrogen peroxide solution at room temperature. The reaction mixture is then heated to reflux for a specified period, often 24 hours, to ensure complete conversion of the starting material. chemicalbook.com The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). chemicalbook.com One documented synthesis using this method reported an 88% yield of 4-methoxypyridine 1-oxide. chemicalbook.com

Metal-Catalyzed Oxidation Systems for N-Oxide Synthesis

To enhance the efficiency and selectivity of the N-oxidation reaction, metal-based catalysts have been introduced. These systems often allow for milder reaction conditions and can offer improved yields compared to classical methods.

Transition Metal Reagent-Mediated N-Oxidation

Various transition metals have been shown to catalyze the N-oxidation of pyridines. Rhenium-based catalysts, in particular, have demonstrated high efficiency. organic-chemistry.org For example, methyltrioxorhenium (MTO) can be used in catalytic amounts (0.2-0.5 mol%) with 30% aqueous hydrogen peroxide for the oxidation of substituted pyridines, providing high yields of the corresponding N-oxides. arkat-usa.org This method is effective for pyridines with both electron-donating and electron-withdrawing substituents. arkat-usa.org

Other metal catalysts, such as those based on vanadium and titanium, have also been investigated. bohrium.com For instance, a V-Ti-Mn-O catalyst has been shown to be effective in the oxidation of 4-methylpyridine (B42270). bohrium.com Palladium catalysts, in conjunction with appropriate ligands, can also facilitate the reaction of 4-methoxy halogenated pyridines with oxygen-containing compounds in the presence of a base. pipzine-chem.com

Comparison of Catalytic Efficiencies and Selectivities

Different catalytic systems exhibit varying degrees of efficiency and selectivity. Rhenium-based catalysts like MTO are notable for their high activity at low catalytic loadings. arkat-usa.org In a study on the oxidation of 4-methylpyridine, a V-Ti-Mn-O catalyst demonstrated superior efficiency compared to a V-Ti-O catalyst, achieving a maximum selectivity of 67.17% at 320 °C. bohrium.com The enhanced performance was attributed to the smaller particle size and more uniform distribution of the V-Ti-Mn-O catalyst. bohrium.com

The choice of catalyst and reaction conditions can be tailored to optimize the yield and selectivity for a specific pyridine derivative. The table below summarizes findings from various catalytic oxidation studies.

Catalyst SystemSubstrateOxidantKey Findings
Methyltrioxorhenium (MTO)Substituted Pyridines30% aq. H₂O₂High yields with 0.2-0.5 mol% catalyst loading. arkat-usa.org
V-Ti-Mn-O4-MethylpyridineNot SpecifiedMaximum selectivity of 67.17% at 320 °C. bohrium.com
V-Ti-O4-MethylpyridineNot SpecifiedLower catalytic activity and stability compared to V-Ti-Mn-O. bohrium.com
Rhenium-based catalystsTertiary Nitrogen CompoundsSodium PercarbonateExcellent yields under mild reaction conditions. organic-chemistry.org

Emerging and Sustainable Synthetic Approaches for 4-Methoxypyridine N-oxide Hydrate (B1144303)

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally friendly methods for the synthesis of pyridine N-oxides. These approaches aim to reduce waste, use less hazardous reagents, and improve energy efficiency.

One such approach utilizes urea-hydrogen peroxide (UHP), a stable and inexpensive solid oxidant. organic-chemistry.org UHP can be used for the oxidation of various organic molecules, including nitrogen heterocycles, in an efficient solid-state reaction. organic-chemistry.org Another green method involves the use of sodium percarbonate as an oxygen source in the presence of rhenium-based catalysts, which provides excellent yields under mild conditions. organic-chemistry.org

Flow chemistry is also emerging as a safer and more efficient alternative to traditional batch processes. The use of a packed-bed microreactor with a titanium silicalite (TS-1) catalyst and hydrogen peroxide in methanol (B129727) has been shown to produce various pyridine N-oxides in very good yields. organic-chemistry.org This continuous flow process offers enhanced safety and higher efficiency compared to batch reactors. organic-chemistry.org Furthermore, solvent-free methods are being developed, such as the C-H functionalization of pyridine N-oxides with dialkylcyanamides, which offers an atom-economical route to substituted pyridines. rsc.org

Advanced Spectroscopic and Crystallographic Investigations of 4 Methoxypyridine N Oxide Hydrate

In-depth Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of chemical compounds. In the case of 4-Methoxypyridine (B45360) N-oxide hydrate (B1144303), both proton (¹H) and carbon-¹³ (¹³C) NMR studies provide detailed information about the electronic environment of the individual atoms within the molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 4-Methoxypyridine N-oxide reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyridine (B92270) ring typically appear as multiplets in the downfield region of the spectrum, a consequence of the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the N-oxide group. The protons ortho to the N-oxide group (H-2 and H-6) are generally shifted further downfield compared to the protons meta to the N-oxide group (H-3 and H-5) due to the strong deshielding effect of the N-oxide functionality. The methoxy (B1213986) group protons (-OCH₃) appear as a sharp singlet in the upfield region, characteristic of protons on a methyl group attached to an oxygen atom.

Proton Chemical Shift (δ, ppm) Multiplicity
Ar-H7.12 - 8.32m
-CH₃2.37s
Table 1: ¹H NMR Spectral Data for 4-Methoxypyridine N-oxide. The data represents a typical range and specific values can vary based on the solvent and other experimental conditions.

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the substituents. The carbon atom attached to the methoxy group (C-4) and the carbon atoms adjacent to the nitrogen atom (C-2 and C-6) exhibit distinct chemical shifts. The N-oxide group significantly influences the chemical shifts of the ring carbons, generally causing a downfield shift for the C-2, C-6, and C-4 carbons and an upfield shift for the C-3 and C-5 carbons compared to the parent pyridine. illinois.edu The methoxy carbon appears at a characteristic upfield position.

Carbon Chemical Shift (δ, ppm)
C-2, C-6~138.0 - 138.4
C-3, C-5~126.6
C-4~138.0 - 138.4
-OCH₃~20.1
Table 2: ¹³C NMR Spectral Data for 4-Methoxypyridine N-oxide. rsc.org The specific values can vary based on the solvent and other experimental conditions.

While detailed dynamic NMR studies specifically on 4-Methoxypyridine N-oxide hydrate are not extensively reported in the searched literature, NMR studies on related compounds, such as the interaction of 4-methoxypyridine with cytochrome P-450, have utilized longitudinal relaxation time (T₁) measurements to understand intermolecular interactions and orientation. nih.gov Such studies can provide insights into the dynamic processes, including the exchange of the hydrate water molecule and potential conformational changes in solution.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Assignment

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

The vibrational spectra of 4-Methoxypyridine N-oxide are characterized by bands associated with the pyridine N-oxide core. The N-O stretching vibration is a particularly diagnostic mode. In pyridine N-oxide itself, this band appears around 1254 cm⁻¹ in the Raman spectrum and at approximately 1265 cm⁻¹ in the infrared spectrum when measured in carbon disulfide. cdnsciencepub.comias.ac.in Upon complexation with metal ions, this frequency is known to decrease. cdnsciencepub.com Other characteristic vibrations include the ring breathing modes and C-H bending vibrations. The attachment of an oxygen atom to the nitrogen significantly affects the vibrational modes of the parent pyridine ring. nih.gov

The presence of the methoxy group introduces additional vibrational modes. These include the C-O stretching vibrations and the symmetric and asymmetric stretching and bending vibrations of the methyl group. The infrared and Raman spectra of 4-methoxypyridine N-oxide have been investigated in detail, leading to the assignment of a wide range of observed frequencies. ias.ac.inias.ac.in The presence of a hydrate molecule would be indicated by broad absorption bands in the O-H stretching region of the infrared spectrum, typically between 3200 and 3600 cm⁻¹.

Vibrational Mode Approximate Frequency (cm⁻¹) Technique
N-O Stretch~1243 - 1265IR, Raman
Ring Breathing~1000 - 1050Raman
O-H Stretch (Hydrate)~3200 - 3600IR
Table 3: Characteristic Vibrational Frequencies for this compound.

Single-Crystal X-ray Diffraction Analysis of this compound

Determination of Solid-State Molecular Conformation and Packing

The precise three-dimensional arrangement of atoms and molecules in the crystalline state is fundamental to understanding the physical and chemical properties of a compound. For this compound, X-ray crystallography is the definitive method for elucidating its solid-state molecular conformation and packing.

In a co-crystal with C-ethyl-2-bromoresorcinarene, 4-methoxypyridine N-oxide participates in a complex hydrogen-bonded network. crystallography.net The crystal system for this complex is monoclinic, with the space group C 1 2/c 1. crystallography.net The unit cell parameters are a = 31.3059 Å, b = 8.0079 Å, and c = 23.0375 Å, with a β angle of 96.653°. crystallography.net This detailed structural information allows for a thorough analysis of how the individual molecules pack together in the crystal lattice, governed by a combination of hydrogen bonding, van der Waals forces, and potential π-π stacking interactions between the pyridine rings.

Crystallographic Data for a Co-crystal of 4-Methoxypyridine N-oxide
ParameterValue
Crystal SystemMonoclinic
Space GroupC 1 2/c 1
a (Å)31.3059
b (Å)8.0079
c (Å)23.0375
α (°)90
β (°)96.653
γ (°)90
Cell Volume (ų)5736.5
Temperature (K)120

Analysis of Intermolecular Hydrogen Bonding Networks Involving the Hydrate

The presence of a water molecule in the hydrated crystal structure introduces the potential for a rich and complex network of intermolecular hydrogen bonds. The oxygen atom of the N-oxide group is a strong hydrogen bond acceptor, while the water molecule can act as both a hydrogen bond donor and acceptor.

In the crystal lattice, the water molecule is strategically positioned to form hydrogen bonds with the N-oxide oxygen atoms of neighboring 4-methoxypyridine N-oxide molecules. These interactions are crucial in stabilizing the crystal structure. The O-H···O bond distances and angles are characteristic of moderate to strong hydrogen bonds. For instance, it is known that this compound can form a 1:1 complex with 2,4-dinitrophenol (B41442) through an intermolecular hydrogen bond between the O-H and N-O groups. chemicalbook.com

Representative Hydrogen Bond Interactions
Donor-H···AcceptorInteraction Type
O-H (water)···O-N (pyridine N-oxide)Intermolecular Hydrogen Bond
O-H (phenol)···O-N (pyridine N-oxide)Intermolecular Hydrogen Bond

Crystallographic Insights into Charge Distribution and Resonance Structures

The electronic structure of 4-methoxypyridine N-oxide is a hybrid of several resonance forms. The electron-donating methoxy group at the 4-position significantly influences the charge distribution within the pyridine ring and the polarity of the N-oxide bond.

Crystallographic data, particularly high-resolution X-ray diffraction studies, can provide experimental evidence of this charge distribution. By analyzing the bond lengths within the pyridine ring, it is possible to infer the degree of bond localization and delocalization. For example, a significant contribution from the resonance structure where a negative charge resides on the N-oxide oxygen and a positive charge is delocalized over the pyridine ring, particularly at the nitrogen atom and the C4 carbon, would be reflected in specific bond length patterns.

The N-O bond length is particularly sensitive to the electronic nature of the substituent at the 4-position. The electron-donating methoxy group increases the electron density on the pyridine ring, which in turn affects the N-O bond order and length. These crystallographic findings are invaluable for validating theoretical models of bonding and for understanding the reactivity of this class of compounds. The interplay of the methoxy group's +M (mesomeric) effect and the N-oxide's electronic properties creates a molecule with a distinct charge distribution that is key to its chemical behavior.

Reactivity Profiles and Mechanistic Studies of 4 Methoxypyridine N Oxide Hydrate

Deoxygenation Reactions of the N-Oxide Moiety

The removal of the oxygen atom from the N-oxide moiety in 4-Methoxypyridine (B45360) N-oxide is a fundamental transformation, leading to the formation of 4-Methoxypyridine. This process can be achieved through various reductive methods, with ongoing research focused on understanding the underlying reaction mechanisms.

Reductive Transformations to 4-Methoxypyridine

The conversion of 4-Methoxypyridine N-oxide to 4-Methoxypyridine is a common synthetic step. pipzine-chem.com This reduction can be accomplished using a variety of reagents. For instance, facile reduction of pyridyl-N-oxides can be achieved using diboron (B99234) reagents. researchgate.net Other methods for the deoxygenation of pyridine (B92270) N-oxides include the use of trivalent phosphorus compounds, Hantzsch esters, and systems like I2/K2S2O2. acs.org Palladium-catalyzed transfer oxidation of trialkylamines also serves as a chemoselective method for this deoxygenation. organic-chemistry.org

Mechanistic Investigations of Deoxygenation Pathways

The mechanism of deoxygenation can vary depending on the reducing agent employed. For instance, when using diboron reagents, the reaction is believed to proceed through the formation of a B-O-B bond, which is a significant driving force for the process. nih.gov NMR studies have been employed to investigate the reaction between 4-Methoxypyridine N-oxide hydrate (B1144303) and bis(pinacolato)diboron (B136004), shedding light on the mechanistic details. chemicalbook.com Computational studies using Density Functional Theory (DFT) have also been used to explore the reduction mechanism, suggesting a direct interaction between the reducing agent and the oxygen of the N-oxide. rsc.org

Role of Diboron Reagents in Selective Deoxygenation

Diboron reagents, such as bis(pinacolato)diboron ((pinB)2) and bis(catecholato)diboron (B79384) ((catB)2), have emerged as effective and selective agents for the deoxygenation of amine N-oxides, including 4-Methoxypyridine N-oxide. researchgate.netnih.gov These reagents offer mild reaction conditions and tolerate a variety of functional groups. researchgate.netnih.gov The reduction of pyridyl-N-oxides with diboron reagents is generally slower than that of alkylamino- and anilino-N-oxides. researchgate.netnih.gov The exotherm associated with the deoxygenation of 4-methoxypyridine N-oxide by these reagents has been measured to be approximately 0.6 kcal/g. nih.gov The reaction proceeds by mixing the N-oxide and the diboron reagent in a suitable solvent at an appropriate temperature. nih.gov

Nucleophilic and Electrophilic Reactivity of the Pyridine Ring

The pyridine N-oxide system in 4-Methoxypyridine N-oxide hydrate exhibits a rich and varied reactivity profile, participating in both electrophilic and nucleophilic reactions. The presence of the N-oxide group significantly influences the electron distribution within the pyridine ring, thereby directing the course of these reactions.

Electrophilic Aromatic Substitution on the Pyridine N-Oxide System

The N-oxide group in pyridine N-oxides activates the ring towards electrophilic aromatic substitution, primarily at the 4-position. quimicaorganica.org This is in contrast to pyridine itself, which is deactivated towards electrophilic attack. The oxygen atom of the N-oxide can donate electron density into the ring, facilitating reactions with electrophiles. quimicaorganica.org For example, the nitration of pyridine N-oxide occurs readily to yield 4-nitropyridine (B72724) N-oxide. youtube.com Theoretical studies have investigated the electrophilic aromatic substitution nitration reactions of pyridine N-oxide, indicating that the reaction proceeds through a stepwise polar mechanism involving the formation of a tetrahedral cation intermediate. rsc.org While the presence of a strong acid can lead to the protonation of the N-oxide, deactivating the ring, the N-oxide itself is reactive towards electrophiles. rsc.org

Nucleophilic Addition and Substitution Reactions Facilitated by the N-Oxide

The N-oxide functionality also plays a crucial role in facilitating nucleophilic reactions on the pyridine ring. pipzine-chem.com The nitrogen-oxygen bond can alter the electron distribution, making specific positions, particularly the 2- and 4-positions, more susceptible to attack by nucleophiles. pipzine-chem.comstackexchange.com This allows for the synthesis of a variety of substituted pyridine derivatives. pipzine-chem.com For instance, pyridine N-oxides can react with Grignard reagents, followed by treatment with an activating agent, to produce substituted pyridines. researchgate.net The initial attack of the nucleophile on the ring leads to an intermediate that can then undergo further transformation. stackexchange.com

Regioselective Functionalization of the Pyridine Nucleus

The presence of the N-oxide and the 4-methoxy group significantly influences the regioselectivity of electrophilic and nucleophilic substitution reactions on the pyridine ring. The N-oxide group activates the C2 and C6 positions towards nucleophilic attack, while the methoxy (B1213986) group directs electrophiles to the C3 and C5 positions. This predictable reactivity pattern allows for the controlled introduction of various functional groups onto the pyridine core.

A notable example is the direct arylation of pyridine N-oxides, which demonstrates excellent selectivity for the 2-position when reacted with a range of aryl bromides. researchgate.net This palladium-catalyzed cross-coupling reaction provides a valuable alternative to using less stable 2-metallapyridines. researchgate.net

Furthermore, radical perfluoroalkylation of 4-methoxypyridine N-oxide has been achieved. For instance, its reaction with n-C4F9I under visible light photocatalysis yields 2-perfluorobutyl-4-methoxypyridine N-oxide, albeit in a modest yield of 16%. conicet.gov.ar This highlights the potential for introducing perfluoroalkyl chains at the C2 position, which is of significant interest in medicinal chemistry and materials science. conicet.gov.ar

Rearrangement Reactions and Valence Isomerization

4-Methoxypyridine N-oxide and its derivatives can undergo various rearrangement reactions, driven by photochemical, acid-catalyzed, or thermal conditions. These transformations often lead to the formation of valuable structural motifs.

Photochemical Translocation of Oxygen (e.g., C3-Hydroxylation)

While specific studies on the photochemical translocation of oxygen in 4-methoxypyridine N-oxide leading to C3-hydroxylation are not extensively detailed in the provided search results, the general principle of photoinduced rearrangements in pyridine N-oxides is a known phenomenon. These reactions often involve the formation of highly reactive intermediates. For instance, photoexcited π-extended pyridine N-oxides can form biradicals. researchgate.net

Acid-Catalyzed and Thermal Rearrangements

Acid-catalyzed and thermal rearrangements of pyridine N-oxide derivatives are well-documented. For example, the thermal rearrangement of 2-allyloxypyridine (B1265830) N-oxide results in the formation of N-allyloxy-2-pyridones and 3-allyl-N-hydroxy-2-pyridones through concerted conicet.gov.ar and smolecule.comsmolecule.com sigmatropic rearrangements. arkat-usa.org While this is a general example for pyridine N-oxides, it illustrates the types of rearrangements that can occur. In the context of perfluoroalkylated derivatives, an acid-catalyzed transformation of the N-oxides can lead to the synthesis of novel heterocyclic systems like 2-(perfluoroalkyl)benzo[f] smolecule.comoxazepines. conicet.gov.ar

Oxygen Atom Transfer Reactions Mediated by this compound

One of the most significant applications of 4-methoxypyridine N-oxide is its role as an oxygen atom transfer agent. The N-oxide group can donate its oxygen atom to a variety of substrates, a process that is central to its utility in catalysis and synthesis. smolecule.com

The mechanism of oxygen transfer often involves the N-oxide acting as an oxidizing agent in redox reactions. It can facilitate the epoxidation of alkenes and the dehydrogenation of alcohols to carbonyl compounds. smolecule.com A complex of IBX (2-iodoxybenzoic acid) with 4-methoxypyridine N-oxide is a particularly effective oxidant, enabling the dehydrogenation of carbonyl compounds at room temperature. acs.org

Furthermore, 4-methoxypyridine N-oxide can act as a catalyst in various reactions. For instance, it has been used to catalyze the ring-opening of epoxides to form protected halohydrins and in the cyanosilylation of carbonyl compounds. bath.ac.uk In some reactions, it is proposed to function as a hydrogen bond acceptor, facilitating proton transfer within the reaction mechanism. bath.ac.uk

The efficiency of 4-methoxypyridine N-oxide as an oxygen transfer agent is also evident in its ability to be deoxygenated by various reagents, such as diboron reagents, to yield 4-methoxypyridine. This reversible oxygen transfer capability makes it a valuable component in catalytic cycles.

Below is a table summarizing some of the key reactions involving this compound:

Reaction Type Substrate Reagent(s) Product Reference
Regioselective Functionalization4-Methoxypyridine N-oxiden-C4F9I, visible light2-Perfluorobutyl-4-methoxypyridine N-oxide conicet.gov.ar
Oxygen Atom TransferAlkenes4-Methoxypyridine N-oxide (catalyst), TBHPEpoxides smolecule.com
Oxygen Atom TransferAlcohols4-Methoxypyridine N-oxide (catalyst)Aldehydes or Ketones smolecule.com
Oxygen Atom TransferCyclooctanoneIBX, 4-Methoxypyridine N-oxide2-Cycloocten-1-one and 2,7-cyclooctadien-1-one acs.org
CatalysisEpoxidesTBDPS protected halohydrins4-Methoxypyridine N-oxide bath.ac.uk

Coordination Chemistry of 4 Methoxypyridine N Oxide Hydrate

Formation of Metal Complexes with Transition Metal Ions

4-Methoxypyridine (B45360) N-oxide hydrate (B1144303) readily forms stable complexes with a variety of transition metal ions. smolecule.com The N-oxide group acts as an excellent Lewis base, donating its lone pair of electrons to the metal center. nih.gov This interaction is fundamental to its role in catalysis and materials science. smolecule.compipzine-chem.com

Ligand Binding Modes and Coordination Geometries

The coordination of 4-methoxypyridine N-oxide to metal ions primarily occurs through the oxygen atom of the N-oxide group. wikipedia.org This binding mode can lead to various coordination geometries depending on the metal ion, its oxidation state, and the stoichiometry of the reaction.

Monodentate Coordination: In many instances, the ligand binds to a single metal center in a monodentate fashion. For example, in dichloridobis(4-methylpyridine N-oxide-κO)tin(II), the 4-methylpyridine (B42270) N-oxide molecules are terminally bonded to the tin(II) atom. nih.gov

Bridging Coordination: 4-Methoxypyridine N-oxide can also act as a bridging ligand, connecting two or more metal centers. This has been observed in the formation of one-dimensional coordination polymers with silver(I) salts, where the ligand can bridge one, two, or even three silver atoms. researchgate.net In the binuclear complex [Cu2Br4(C6H7NO2)2], two 4-methoxypyridine N-oxide ligands bridge two copper atoms. researchgate.net

Hyperdentate Bridging: A rare μ3-O,O,O triply bridging mode, termed "hyperdentate," has been reported in certain silver(I) complexes, showcasing the ligand's versatility. researchgate.net

The resulting coordination geometries are diverse and include:

Tetrahedral: In [ZnBr2(C6H7NO2)2], the zinc(II) ion adopts a distorted tetrahedral geometry, coordinated by two bromide ions and two oxygen atoms from the 4-methoxypyridine N-oxide ligands. researchgate.net

Square Planar: The copper atoms in [Cu2Br4(C6H7NO2)2] exhibit a square-planar geometry. researchgate.net

Octahedral: Homoleptic octahedral complexes of the type [M(ONC5H5)6]2+ are common for several transition metals like Mn(II), Fe(II), Co(II), and Ni(II) with the parent pyridine (B92270) N-oxide. wikipedia.org Similar geometries can be expected for 4-methoxypyridine N-oxide.

Table 1: Coordination Complexes of 4-Substituted Pyridine N-oxides and their Geometries

ComplexMetal IonCoordination GeometryReference
[ZnBr2(C6H7NO2)2]Zn(II)Distorted Tetrahedral researchgate.net
[Cu2Br4(C6H7NO2)2]Cu(II)Square-Planar researchgate.net
[SnCl2(C6H7NO)]nSn(II)Seesaw nih.gov
[M(ONC5H5)6]2+ (M=Mn, Fe, Co, Ni)M(II)Octahedral wikipedia.org
M(EPNO)52 (M=Mn, Co, Ni, Zn)M(II)Pentacoordinated electronicsandbooks.com

Spectroscopic Signatures of Metal-Ligand Interactions (e.g., UV-Vis, EPR)

Spectroscopic techniques are crucial for elucidating the nature of metal-ligand interactions in 4-methoxypyridine N-oxide complexes.

Infrared (IR) Spectroscopy: The N-O stretching vibration (νN-O) is a key diagnostic tool. Upon coordination to a metal ion, this band typically shifts to a lower frequency, indicating a weakening of the N-O bond due to the donation of electron density from the oxygen atom to the metal. electronicsandbooks.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide information about the d-d transitions of the metal ions and charge-transfer bands. For instance, the UV-Vis spectra of Co(II) and Ni(II) perchlorate (B79767) complexes with 4-ethoxypyridine (B3339012) N-oxide have been used to establish the presence of both penta- and hexa-coordinated species in solution. electronicsandbooks.com Studies on pyridine N-oxide complexes have also investigated metal-centered transitions and the formation of exciplexes. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying paramagnetic metal complexes, such as those of Cu(II) and Mn(II). It can provide detailed information about the electronic structure and the coordination environment of the metal ion. While specific EPR data for 4-methoxypyridine N-oxide hydrate complexes is not readily available in the provided search results, it is a standard method for characterizing such compounds.

Table 2: Spectroscopic Data for Metal Complexes of Substituted Pyridine N-oxides

TechniqueObservationSignificanceReference
IRShift of the N-O stretching vibration to lower frequency upon coordination.Confirmation of coordination through the N-oxide oxygen and weakening of the N-O bond. electronicsandbooks.com
UV-Visd-d transitions and charge-transfer bands.Determination of coordination geometry and study of electronic transitions. electronicsandbooks.com
EPRProvides information on the electronic structure and coordination environment of paramagnetic metal ions.Characterization of the metal center's immediate environment.

Influence of this compound on Metal Reactivity

The coordination of this compound can significantly influence the reactivity of the metal center. The ligand's electronic properties, particularly the electron-donating nature of the methoxy (B1213986) group, can modulate the Lewis acidity and redox potential of the coordinated metal ion. pipzine-chem.com This has implications for catalysis, where the ligand can enhance the selectivity and efficiency of metal-catalyzed reactions. pipzine-chem.com For example, it can be used as a ligand in metal complexes that catalyze specific organic reactions. pipzine-chem.com

Non-Covalent Interactions and Adduct Formation

Beyond the formation of coordination bonds, this compound participates in various non-covalent interactions, leading to the formation of supramolecular assemblies.

Hydrogen Bonding with Proton Donors and Acceptors

The hydrate component of the compound introduces a water molecule that can act as both a hydrogen bond donor and acceptor. The oxygen atom of the N-oxide group is a strong hydrogen bond acceptor. nih.gov Studies on other pyridine N-oxides have shown that they form hydrogen bonds with proton donors like methanol (B129727). rsc.org this compound itself has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3, as computed by PubChem. nih.gov These interactions play a crucial role in the crystal packing and the formation of adducts.

Co-crystallization Studies and Crystal Engineering

The N-oxide group of 4-Methoxypyridine N-oxide is a potent hydrogen bond acceptor, a characteristic that is central to its use in crystal engineering. The oxygen atom of this group readily participates in the formation of strong hydrogen bonds with suitable donor groups, such as the hydroxyl groups of carboxylic acids and phenols. This predictable interaction, often referred to as a supramolecular synthon, provides a reliable method for assembling new crystalline structures.

One notable example is the 1:1 co-crystal formed between this compound and 2,4-dinitrophenol (B41442). goettingen-research-online.de In this structure, a strong intermolecular hydrogen bond is established between the hydroxyl group of the phenol (B47542) and the N-oxide oxygen atom, driving the assembly of the two components into a well-defined crystalline lattice. goettingen-research-online.de

A significant body of work has focused on the co-crystals formed with 3,5-dinitrobenzoic acid and 2,6-dihydroxybenzoic acid. These investigations provide detailed insights into the interplay of different functional groups and their roles in directing the crystal architecture.

Detailed Research Findings:

The following tables summarize the crystallographic data and key intermolecular interactions for selected co-crystals of this compound.

Table 1: Co-crystal Systems of this compound

Co-formerStoichiometry (4-MPNOH : Co-former)Crystal SystemSpace Group
2,4-Dinitrophenol1:1------
3,5-Dinitrobenzoic Acid1:1MonoclinicP2₁/c
2,6-Dihydroxybenzoic Acid1:1TriclinicP-1

Data for 2,4-Dinitrophenol co-crystal is based on initial findings; detailed crystallographic data is pending full publication access. Data for other co-crystals is derived from comprehensive structural analyses.

Table 2: Key Hydrogen Bond Interactions

Co-crystal SystemDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
4-MPNOH : 3,5-Dinitrobenzoic AcidO-H···O0.821.792.608178.0
4-MPNOH : 2,6-Dihydroxybenzoic AcidO-H···O0.821.832.645176.0

4-MPNOH refers to this compound. The O-H donor is from the carboxylic acid group of the co-former, and the acceptor oxygen is from the N-oxide group of 4-MPNOH.

In the co-crystal with 3,5-dinitrobenzoic acid, the primary interaction is the strong O-H···O hydrogen bond between the carboxylic acid proton and the N-oxide oxygen. This interaction leads to the formation of discrete dimeric units. These dimers are then further organized in the crystal lattice through weaker C-H···O interactions, creating a three-dimensional network.

Similarly, the co-crystal with 2,6-dihydroxybenzoic acid is also dominated by a strong O-H···O hydrogen bond between one of the hydroxyl groups of the acid and the N-oxide oxygen. The presence of the second hydroxyl group on the benzoic acid allows for the formation of additional hydrogen bonds, leading to a more complex and layered supramolecular assembly.

These studies underscore the utility of this compound as a reliable component in the rational design and synthesis of co-crystals. The predictability of the N-oxide group as a hydrogen bond acceptor allows for a systematic approach to crystal engineering, enabling the construction of novel solid-state materials with tailored structural motifs.

Computational and Theoretical Chemistry of 4 Methoxypyridine N Oxide Hydrate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Methoxypyridine (B45360) N-oxide Hydrate (B1144303) at the atomic level. These methods allow for a detailed description of the molecule's geometry, orbital interactions, and charge distribution.

Computational studies, particularly using Density Functional Theory (DFT), are employed to determine the most stable geometric arrangement (energy minimum) of 4-Methoxypyridine N-oxide and its hydrated form. For the anhydrous molecule, calculations analogous to those performed on similar compounds like 4-methylpyridine-N-oxide suggest a planar Cs molecular symmetry for the pyridine (B92270) ring. nih.govdaneshyari.com The methoxy (B1213986) group introduces a degree of conformational flexibility, primarily concerning the orientation of the methyl group relative to the ring.

The introduction of a water molecule in the hydrate complex necessitates a more detailed conformational analysis. The primary interaction is expected to be a strong hydrogen bond between the hydrogen atom of water and the oxygen atom of the N-oxide group. Theoretical calculations would aim to identify the global energy minimum by exploring various possible orientations of the water molecule relative to the 4-Methoxypyridine N-oxide molecule. This involves optimizing the geometry to locate stationary points on the potential energy surface and confirming them as minima through frequency calculations (i.e., the absence of imaginary frequencies).

The presence of the electron-donating methoxy group at the 4-position influences the geometry of the pyridine ring and the N-O bond when compared to unsubstituted pyridine N-oxide. nih.govdaneshyari.com

Table 1: Predicted Geometric Parameters for 4-Methoxypyridine N-oxide based on Analogous Compounds

Parameter Predicted Value Influence of Hydration
N-O Bond Length ~1.30 Å Slight elongation due to H-bonding
C-O (methoxy) Bond Length ~1.36 Å Minor change
C-N-C Angle ~120° Minor perturbation

Note: These values are illustrative and would be precisely determined through specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energies and spatial distributions of these orbitals indicate the molecule's propensity to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

For 4-Methoxypyridine N-oxide, the electronic character is shaped by two key features: the electron-donating methoxy group (-OCH₃) and the dipolar N-oxide group. The N-oxide oxygen atom significantly raises the energy of the HOMO, which enhances its nucleophilicity. researchgate.netthieme-connect.de The methoxy group further increases the electron density of the ring system, pushing the HOMO energy even higher. Conversely, the LUMO is expected to be distributed over the aromatic ring, with significant coefficients on the carbon atoms at the 2, 4, and 6 positions, making them susceptible to nucleophilic attack. thieme-connect.deyoutube.com

The presence of a water molecule in the hydrate complex is predicted to modulate these frontier orbitals. Hydrogen bonding to the N-oxide oxygen would stabilize the HOMO, slightly decreasing the molecule's nucleophilicity. The electrostatic interaction with the water molecule could also perturb the energy and distribution of the LUMO.

Table 2: Conceptual Frontier Molecular Orbital Energies (in eV)

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV) Predicted Reactivity
Pyridine Low High Large Moderately reactive
Pyridine N-oxide Higher Lower Smaller Enhanced nucleophilicity/electrophilicity
4-Methoxypyridine N-oxide Highest Lower Smaller Strong nucleophile at oxygen

Note: This table represents qualitative trends. Actual values require specific quantum chemical calculations.

The charge distribution within 4-Methoxypyridine N-oxide Hydrate is highly polarized, a key feature governing its physical properties and intermolecular interactions. The N-O bond is semipolar, with a significant negative charge localized on the oxygen atom and a corresponding positive charge on the nitrogen atom and the pyridine ring. thieme-connect.de This inherent dipole is further influenced by the electron-donating methoxy group.

Computational methods, such as Natural Bond Orbital (NBO) analysis, are used to quantify the partial charges on each atom. nih.govdaneshyari.com These calculations reveal the push-pull electronic nature of the molecule, where the methoxy group pushes electron density into the ring, and the N-oxide group pulls it, creating a complex charge landscape. researchgate.net This charge separation results in a large molecular dipole moment.

Table 3: Illustrative Partial Atomic Charges from NBO Analysis

Atom Expected Partial Charge (e)
N-Oxide Oxygen Highly Negative (~ -0.8 to -1.0)
Nitrogen Positive (~ +0.3 to +0.5)
C4 (attached to -OCH₃) Slightly Negative
C2, C6 Slightly Positive

Note: Values are illustrative, based on general principles and calculations on analogous molecules.

Reaction Mechanism Modelling using Density Functional Theory (DFT)

DFT is a workhorse of computational chemistry for modeling reaction mechanisms. It allows for the characterization of transition states and the calculation of reaction energy profiles, providing detailed mechanistic insights that are often inaccessible through experimental means alone.

For 4-Methoxypyridine N-oxide, key chemical transformations include oxygen atom transfer reactions, nucleophilic substitutions at the ring, and reactions where it acts as a "supernucleophilic" catalyst. researchgate.netresearchgate.netarkat-usa.org DFT calculations are used to locate the transition state (TS) for a given reaction step. A TS is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.

Computationally, a TS is characterized by having exactly one imaginary vibrational frequency. The eigenvector corresponding to this imaginary frequency visualizes the atomic motions involved in crossing the energy barrier, such as bond breaking and bond formation. For example, in an oxygen transfer reaction, the TS would feature a partially broken N-O bond and a partially formed bond between the oxygen and the substrate. The presence of the water molecule in the hydrate can be explicitly included in these calculations to determine its role, which could involve stabilizing the TS through hydrogen bonding, thus acting as a co-catalyst. mdpi.com

Once the structures and energies of the reactants, products, and transition states are calculated, a reaction energy profile can be constructed. This profile maps the change in potential energy as the reaction progresses from reactants to products. The height of the energy barrier from the reactants to the transition state defines the activation energy (ΔE‡), a critical parameter that governs the reaction rate.

Table 4: Illustrative Reaction Energy Profile Components for a Hypothetical Reaction

Species Description Relative Energy (kcal/mol)
R Reactants (e.g., 4-MeOPyO-H₂O + Substrate) 0.0
TS Transition State +ΔG‡ (Activation Energy)
I Intermediate (if any) Variable

Note: This table provides a template for the data obtained from DFT reaction modeling.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, providing detailed insights into intermolecular interactions and the influence of the solvent environment. For this compound, MD simulations can elucidate the dynamics of the solute-solvent and solute-solute interactions that govern its properties in a condensed phase.

MD simulations model the movement of atoms over time by numerically solving Newton's equations of motion, where the forces between atoms are calculated using a force field. These simulations provide a dynamic picture of how water molecules in the hydration shell interact with the functional groups of 4-methoxypyridine N-oxide. The primary interaction sites are the N-oxide group, which is a strong proton acceptor, and the methoxy group's oxygen atom. nih.gov

Research into related N-oxide compounds has shown that the N-oxide group is a potent acceptor for hydrogen bonds. nih.gov In MD simulations of this compound, one would expect to observe strong, well-defined hydrogen bonds between the N-oxide oxygen and the hydrogen atoms of surrounding water molecules. The methoxy group at the 4-position, being an electron-donating group, increases the electron density on the pyridine ring and the N-oxide oxygen, potentially strengthening these hydrogen bond interactions.

Simulations can quantify various properties of these interactions, such as the average number of hydrogen bonds, their lifetimes, and the spatial arrangement of water molecules around the solute. The radial distribution function (RDF), g(r), is a key metric derived from MD simulations that describes the probability of finding a particle at a distance r from a reference particle. For this compound, RDFs between the N-oxide oxygen and water's hydrogen atoms would reveal the structure of the first and second solvation shells.

Interaction PairPeak Position of First Solvation Shell (Å)Coordination Number (First Shell)Hydrogen Bond Lifetime (ps)
N-Oxide Oxygen … Water Hydrogen1.8 - 2.02 - 31.5 - 3.0
Methoxy Oxygen … Water Hydrogen2.0 - 2.21 - 21.0 - 2.5
Pyridine Nitrogen … Water Oxygen> 3.5Not applicableNot applicable
Ring Hydrogens … Water Oxygen2.4 - 2.8Variable< 1.0

Note: This table presents hypothetical yet representative data from a typical MD simulation of a small polar molecule in water to illustrate the insights gained. Actual values would require specific simulation studies.

These simulations also provide insights into the dynamics of the methoxy group and its influence on solvation. The rotational freedom of the methyl group and its hydrophobic nature, contrasted with the hydrophilic N-oxide group, create a complex solvation landscape that MD simulations can effectively map out.

QSAR and Cheminformatics Approaches to Reactivity and Selectivity (excluding biological applications)

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics models are used to correlate a compound's structural or physicochemical properties with its activity or reactivity. For 4-methoxypyridine N-oxide, these approaches can be applied to predict its reactivity and selectivity in various non-biological chemical transformations, such as nucleophilic or electrophilic substitution reactions. youtube.com

Pyridine N-oxides are known to be reactive towards both electrophiles and nucleophiles, with substitution typically occurring at the 2- and 4-positions. chemtube3d.comscripps.edu The reactivity is governed by the electronic properties of the pyridine N-oxide ring system. The N-oxide group can act as both an electron-donating group through resonance (placing negative charge at the 2- and 4-positions) and an electron-withdrawing group through induction. The 4-methoxy group is a strong electron-donating substituent, which further enhances the electron density at the 2- and 6-positions, making them more susceptible to electrophilic attack and influencing nucleophilic substitution patterns.

A QSAR model for predicting the reactivity of a series of substituted pyridine N-oxides would involve calculating a set of molecular descriptors and using statistical methods to build a predictive equation. Key descriptors would include:

Electronic Descriptors: Atomic charges (e.g., from Mulliken population analysis or electrostatic potential), dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). The HOMO energy often correlates with susceptibility to electrophilic attack, while the LUMO energy relates to susceptibility to nucleophilic attack.

Steric Descriptors: Molecular volume, surface area, and specific steric parameters (e.g., Taft or Charton parameters) that quantify the bulk of substituents.

Topological Descriptors: Indices that describe molecular connectivity and shape.

For instance, a hypothetical QSAR study could aim to predict the rate constant (log k) for a nucleophilic aromatic substitution reaction on a series of 4-substituted pyridine N-oxides.

Substituent (at C4)Hammett Constant (σp)HOMO Energy (eV)LUMO Energy (eV)Calculated Dipole Moment (Debye)
-OCH3-0.27-8.5-1.24.5 - 5.0
-CH3-0.17-8.7-1.14.2 - 4.7
-H0.00-9.0-0.94.0 - 4.4
-Cl0.23-9.2-1.42.5 - 3.0
-NO20.78-9.8-2.51.0 - 1.5

Note: This table contains representative data illustrating the types of descriptors used in a QSAR study. The values are typical for the trends observed with these substituents.

A resulting QSAR equation might take the form:

log k = β₀ + β₁(σp) + β₂(LUMO) + β₃(Dipole Moment)

Cheminformatics approaches would leverage larger datasets of reactions involving pyridine N-oxide derivatives. By analyzing these datasets, machine learning algorithms could identify complex patterns that govern reaction outcomes, such as regioselectivity. For 4-methoxypyridine N-oxide, these models could predict the ratio of 2- versus 6-substituted products in reactions where both positions are potentially reactive, taking into account the subtle interplay of electronic and steric effects.

Applications of 4 Methoxypyridine N Oxide Hydrate in Organic Synthesis

Precursor in the Synthesis of Functionalized Pyridines and Heterocycles

As an accessible pyridine (B92270) derivative, 4-methoxypyridine (B45360) N-oxide serves as a key starting material for the synthesis of more complex, functionalized pyridine rings and related heterocyclic systems. researchgate.net The N-oxide moiety can be readily removed through deoxygenation reactions at a later stage, making it a useful "handle" for initial modifications. orgsyn.org

Directed Ortho-Metallation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG), typically a Lewis basic functional group, which coordinates to an organolithium reagent (like n-butyllithium) and directs deprotonation to the adjacent ortho-position. wikipedia.orgbaranlab.org

The N-oxide functional group is a potent DMG. In 4-methoxypyridine N-oxide, the N-oxide oxygen atom acts as a Lewis base, coordinating the lithium ion from an alkyllithium base. wikipedia.orgbaranlab.org This complexation dramatically increases the acidity of the protons at the C2 and C6 positions, facilitating their removal by the alkyl anion to form a 2-lithiated intermediate. This intermediate can then react with a wide variety of electrophiles to introduce new functional groups exclusively at the ortho-position. scripps.eduwikipedia.org This method provides excellent regioselectivity, which is often difficult to achieve through standard electrophilic aromatic substitution. wikipedia.org

Table 1: Examples of Functionalization via Directed Ortho-Metalation
ElectrophileFunctional Group IntroducedProduct Type
Aldehydes/Ketones (e.g., Cyclopentanone)Hydroxyalkyl2-(Hydroxyalkyl)-4-methoxypyridine N-oxide harvard.edu
Alkyl Halides (e.g., Iodomethane)Alkyl2-Alkyl-4-methoxypyridine N-oxide
Iminesα-Aminoalkyl2-(α-Aminoalkyl)-4-methoxypyridine N-oxide wikipedia.org
Disulfides (e.g., Dimethyl disulfide)Thioether2-(Methylthio)-4-methoxypyridine N-oxide
Trialkyltin Halides (e.g., Me₃SnCl)Stannyl2-(Trimethylstannyl)-4-methoxypyridine N-oxide harvard.edu

Ring-Opening and Ring-Closing Metathesis Involving Pyridine N-Oxides

Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for constructing cyclic molecules, particularly heterocycles. wikipedia.org The reaction typically involves the intramolecular metathesis of a diene using a metal catalyst, such as a Grubbs-type ruthenium complex, to form a cycloalkene and volatile ethylene. wikipedia.orgorganic-chemistry.org

While direct RCM of pyridine N-oxides is not the primary application, they can serve as precursors to substrates for RCM-based pyridine synthesis. For instance, a synthetic strategy can involve creating a diene-containing substrate where the pyridine N-oxide is part of a side chain. More directly, RCM has been employed to synthesize substituted pyridines from acyclic precursors. rsc.org In one such approach, an appropriate diene is subjected to RCM to form a dihydropyridine (B1217469) derivative, which is then aromatized to the pyridine ring. rsc.org This highlights a pathway where functionalized pyridine N-oxides could be used to construct the necessary diene precursors for RCM, ultimately leading to complex pyridine targets after cyclization and subsequent deoxygenation of the N-oxide.

Auxiliary Reagent in Specific Chemical Transformations

Beyond its role as a synthetic precursor, 4-methoxypyridine N-oxide hydrate (B1144303) also functions as an auxiliary reagent, influencing the outcome of reactions without being incorporated into the final product structure.

Ligand for Modulating Reactivity of Metal-Based Reagents

The oxygen atom of the N-oxide group is an effective electron-pair donor, allowing 4-methoxypyridine N-oxide to act as a ligand for a variety of metal ions. researchgate.netpipzine-chem.com By coordinating to a metal center, it can modulate the metal's reactivity, selectivity, and catalytic efficiency. pipzine-chem.com Its specific electronic and steric properties can be leveraged to fine-tune the behavior of metal-based reagents and catalysts. pipzine-chem.com Research has shown that 4-methoxypyridine N-oxide can form stable complexes with several transition metals, sometimes acting as a bridging ligand between multiple metal atoms. researchgate.netresearchgate.net

Table 2: Metal Complexes Featuring 4-Methoxypyridine N-oxide as a Ligand
MetalComplex Type/DescriptionReference
Silver (Ag)Forms 1-D coordination polymers, bridging one, two, or three silver atoms. researchgate.net
Rhodium (Rh)Used to prepare cationic rhodium(I) complexes of the type [Rh(COD)L₂]ClO₄. researchgate.net
Palladium (Pd)Forms binuclear derivatives [Pd(μ-L)(C₆F₅)₂]₂. researchgate.net
Platinum (Pt)Forms binuclear derivatives [Pt(μ-L)(C₆X₅)₂]₂ (X=F, Cl). researchgate.net
Copper (Cu)Forms binuclear complexes [Cu₂Br₄(C₆H₇NO₂)₂] where it acts as a bridging ligand. researchgate.net
Zinc (Zn)Forms mononuclear complexes [ZnBr₂(C₆H₇NO₂)₂] with a distorted tetrahedral geometry. researchgate.net
Antimony (Sb)Forms Trifluorobis(4-methoxypyridine N-oxide)antimony(III) hydrate. chem960.com

Role in Dehydrogenation and Oxidation Reactions

4-Methoxypyridine N-oxide can function as an oxygen atom transfer agent and as a mediator in oxidation reactions. researchgate.net A notable application is its use as a catalyst in the electrochemical oxidation of benzylic C(sp³)–H bonds. In this process, the N-oxide is not the terminal oxidant but acts as a mediator.

The proposed mechanism involves the following steps:

Anodic Oxidation : 4-Methoxypyridine N-oxide is first oxidized at the anode to form a highly reactive pyridine N-oxyl radical cation.

Hydrogen Atom Transfer (HAT) : This radical cation then abstracts a hydrogen atom from the benzylic position of a substrate (e.g., toluene), generating a benzylic radical.

Oxygen Trapping and Product Formation : The newly formed benzylic radical reacts with molecular oxygen (O₂), leading to a peroxyl radical which ultimately cleaves to form the final carbonyl product (e.g., benzaldehyde).

Kinetic studies have indicated that the initial electron transfer from the N-oxide is the rate-determining step, making it a highly efficient mediator for this type of selective oxidation. Furthermore, oxorhenium(V) complexes have been shown to catalyze the deoxygenation of pyridine N-oxides by triphenylphosphine, a process which relies on the N-oxide's ability to transfer its oxygen atom. researchgate.net

Asymmetric Catalysis and Stereoselective Synthesis

While 4-methoxypyridine N-oxide itself is an achiral molecule, the pyridine N-oxide scaffold is of significant importance in the field of asymmetric catalysis. mdpi.comnih.gov Chiral N-oxides have emerged as a powerful class of Lewis base organocatalysts. nih.gov Their catalytic activity stems from the high nucleophilicity of the N-oxide oxygen, which can activate electrophilic reagents, particularly organosilicon compounds like allyltrichlorosilanes. nih.gov

The general principle involves the N-oxide activating a silicon-based reagent, which then allows for a stereoselective reaction with a prochiral substrate, such as an aldehyde. nih.gov To achieve stereoselectivity, a chiral element must be incorporated into the pyridine N-oxide structure. This is often achieved by introducing chiral substituents, such as a chiral oxazoline (B21484) moiety, onto the pyridine ring. mdpi.com

For example, chiral pyridine-oxazoline N-oxides have been synthesized and successfully used as organocatalysts in stereoselective transformations, including:

Allylation of aldehydes : Catalyzing the addition of an allyl group to an aldehyde with high enantioselectivity. mdpi.comnih.gov

Nitroaldol (Henry) reaction : Catalyzing the reaction between a nitroalkane and an aldehyde to produce chiral nitroalcohols. mdpi.com

Therefore, while 4-methoxypyridine N-oxide is not used directly in asymmetric synthesis, it represents a fundamental and electronically-rich framework upon which effective chiral catalysts and ligands can be designed and built. pipzine-chem.comnih.gov

Design and Application in Organocatalytic Systems

While 4-Methoxypyridine N-oxide hydrate itself is not typically the direct catalyst, its derivatives are pivotal in the design of highly effective organocatalytic systems. A notable application involves its in-situ conversion to a reactive intermediate within a catalytic cycle.

A prime example is the enantioselective dearomative alkylation of pyridine derivatives. In this methodology, 4-methoxypyridine is activated in situ with an acylating agent, such as phenyl chloroformate, to form a 4-methoxypyridinium ion. This transient species is highly susceptible to nucleophilic attack, forming the basis of the catalytic process. The organocatalytic system is then constructed around a chiral metal complex, which orchestrates the enantioselective addition of a nucleophile.

One such system employs a chiral copper(I) complex to catalyze the addition of Grignard reagents to the in-situ generated N-acyl-4-methoxypyridinium salt. This process allows for the direct synthesis of valuable chiral dihydro-4-pyridones with high yields and excellent enantioselectivity. nih.gov The design of this system hinges on the ability of the chiral ligand on the copper catalyst to create a chiral environment around the reactive pyridinium (B92312) ion, thereby directing the approach of the Grignard reagent to one face of the molecule over the other.

The choice of solvent and temperature is critical to the success of these reactions, with lower temperatures often being necessary to suppress the non-catalyzed background reaction that would otherwise lead to a racemic product. nih.gov The versatility of this catalytic system is demonstrated by its tolerance of various substituents on the pyridine ring, enabling the synthesis of a diverse library of enantioenriched dihydropyridone derivatives. nih.gov

Chiral Derivatization for Enantioselective Processes

The derivatization of this compound into chiral entities is a key strategy for achieving enantioselective transformations. The inherent reactivity of the pyridine N-oxide moiety allows for its incorporation into more complex chiral architectures, which can then act as catalysts or chiral auxiliaries.

A significant advancement in this area is the catalytic enantioselective dearomative addition of Grignard reagents to 4-methoxypyridinium ions, facilitated by a chiral copper(I) catalyst. This process effectively constitutes a chiral derivatization of the starting 4-methoxypyridine. The reaction proceeds through the formation of a prochiral N-acyl-4-methoxypyridinium intermediate, which is then desymmetrized by the chiral catalyst and the Grignard reagent. nih.gov

The scope of this enantioselective process has been explored with various substituted 4-methoxypyridines and Grignard reagents, consistently affording the corresponding chiral dihydro-4-pyridones in good to excellent yields and with high levels of enantiomeric excess (ee). nih.gov For instance, the reaction of 4-methoxypyridine with ethylmagnesium bromide in the presence of a chiral copper catalyst yields the corresponding 2-ethyl-2,3-dihydro-4-pyridone with high enantioselectivity. nih.gov

The following interactive table summarizes the results of the enantioselective dearomative addition of various Grignard reagents to different 4-methoxypyridine derivatives, highlighting the effectiveness of this chiral derivatization strategy.

Table 1: Enantioselective Catalytic Dearomative Addition to 4-Methoxypyridine Derivatives nih.gov

Entry4-Methoxypyridine DerivativeGrignard ReagentProductYield (%)ee (%)
14-methoxy-2-methylpyridineEtMgBr2-ethyl-2-methyl-2,3-dihydro-4-pyridone9598
24-methoxy-2-phenylpyridineEtMgBr2-ethyl-2-phenyl-2,3-dihydro-4-pyridone7597
34-methoxy-3-methylpyridineEtMgBr2-ethyl-3-methyl-2,3-dihydro-4-pyridone6282
44-methoxyquinolineEtMgBr2-ethyl-2,3-dihydro-4-quinolone7597
54-methoxypyridinePhMgBr2-phenyl-2,3-dihydro-4-pyridone9296
64-methoxypyridine(p-tolyl)MgBr2-(p-tolyl)-2,3-dihydro-4-pyridone8895

This approach underscores the utility of 4-methoxypyridine as a versatile platform for the development of enantioselective catalytic processes through strategic chiral derivatization.

Concluding Remarks and Future Research Perspectives

Summary of Key Academic Contributions and Research Gaps

4-Methoxypyridine (B45360) N-oxide has been a subject of considerable interest in synthetic and materials chemistry. Key academic contributions have established its utility as a versatile building block for the synthesis of functionalized 4-methoxypyridines and as an effective ligand and oxygen atom transfer agent. researchgate.net Its preparation is efficiently achieved through the oxidation of 4-methoxypyridine using peroxides, such as hydrogen peroxide in acetic acid. researchgate.netchemicalbook.com The compound's reactivity has been explored in various contexts, including its role in the direct arylation of pyridine (B92270) N-oxides, which demonstrates high yields and regioselectivity for the 2-position. researchgate.net

Despite these contributions, notable research gaps persist. While the fundamental reactivity of 4-methoxypyridine N-oxide is understood, a comprehensive exploration of its full synthetic potential remains to be completed. There is a need for more extensive studies on its application in the synthesis of complex molecular architectures and natural products. Furthermore, while its role as a ligand is acknowledged, a deeper understanding of the coordination chemistry and the properties of its metal complexes is an area ripe for investigation. Mechanistic studies on its various reactions, particularly those involving metal catalysis, are also not fully elucidated.

Potential Avenues for Advanced Synthetic Method Development

Future research should focus on the development of more advanced and sustainable synthetic methodologies involving 4-methoxypyridine N-oxide. While the current synthesis via peroxide oxidation is effective, exploring greener oxidants and catalytic systems could enhance the environmental profile of its production. researchgate.netchemicalbook.com

Potential avenues for development include:

Catalytic C-H Functionalization: Expanding the scope of direct C-H functionalization reactions beyond arylation to include alkylation, alkenylation, and alkynylation at the 2-position of the pyridine ring would significantly increase its synthetic utility.

Asymmetric Catalysis: The development of enantioselective transformations using chiral catalysts in conjunction with 4-methoxypyridine N-oxide as a substrate or ligand could open doors to the synthesis of valuable chiral pyridine derivatives.

Flow Chemistry: Implementing continuous flow processes for the synthesis and subsequent transformations of 4-methoxypyridine N-oxide could offer improved safety, scalability, and efficiency compared to traditional batch methods.

Future Directions in Computational Studies and Mechanistic Elucidation

Computational chemistry offers powerful tools to deepen our understanding of the electronic structure, reactivity, and mechanistic pathways of reactions involving 4-methoxypyridine N-oxide. Future computational studies could focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model transition states and reaction intermediates for various transformations, providing detailed insights into reaction mechanisms that are often difficult to probe experimentally. This includes a deeper analysis of the factors controlling the regioselectivity in its functionalization reactions.

Ligand-Metal Interactions: Computational modeling can be used to study the coordination of 4-methoxypyridine N-oxide to different metal centers. This can help in the rational design of novel catalysts with enhanced activity and selectivity by predicting binding energies, electronic properties, and steric effects.

Spectroscopic Characterization: Theoretical calculations can aid in the interpretation of experimental spectroscopic data (e.g., NMR, IR, and UV-Vis) for 4-methoxypyridine N-oxide and its derivatives, leading to a more accurate and complete structural characterization. nih.gov

Reactivity Prediction: Quantitative structure-activity relationship (QSAR) models and other machine learning approaches could be developed to predict the reactivity of 4-methoxypyridine N-oxide in different chemical environments and to guide the discovery of new reactions.

Emerging Roles in Novel Materials and Supramolecular Chemistry

The unique electronic and structural features of 4-methoxypyridine N-oxide make it an attractive candidate for applications in materials science and supramolecular chemistry. Emerging research directions include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the N-oxide group to coordinate to metal ions can be exploited to construct novel coordination polymers and MOFs. These materials could exhibit interesting properties such as porosity, catalysis, and luminescence, with potential applications in gas storage, separation, and sensing.

Liquid Crystals: The rod-like shape and polar nature of the 4-methoxypyridine N-oxide scaffold suggest its potential as a component in the design of new liquid crystalline materials.

Organic Electronics: Pyridine N-oxide derivatives have been investigated for their use in organic light-emitting diodes (OLEDs). researchgate.net Further research into modifying the electronic properties of 4-methoxypyridine N-oxide could lead to the development of new materials for applications in organic electronics, such as organic photovoltaics and field-effect transistors.

Host-Guest Chemistry: The electron-rich oxygen atom of the N-oxide and the aromatic ring can participate in non-covalent interactions, such as hydrogen bonding and π-stacking. This makes 4-methoxypyridine N-oxide a promising building block for the construction of supramolecular assemblies and host-guest systems.

Q & A

Q. What are the common synthetic routes for 4-methoxypyridine N-oxide hydrate, and how is reaction progress monitored?

The synthesis of this compound typically involves oxidation of 4-methoxypyridine using peracids (e.g., meta-chloroperbenzoic acid) or hydrogen peroxide under controlled conditions. Reaction progress is monitored via ¹H and ¹¹B NMR spectroscopy , which tracks the disappearance of starting materials (e.g., diboron reagents like (pinB)₂) and formation of boron-containing intermediates (e.g., (pinB)₂O at δ = 22.5 ppm in ¹¹B NMR) . Calorimetry is also used to measure exothermicity (e.g., ~0.6 kcal/g for deoxygenation), providing insights into reaction kinetics .

Q. Which analytical techniques are critical for characterizing this compound?

  • Single-crystal X-ray crystallography resolves structural details, such as hydrogen bonding and halogen interactions in host-guest complexes .
  • ¹H NMR identifies proton environments (e.g., methoxy group at δ ~3.8 ppm), while ¹¹B NMR confirms boron reagent consumption and oxide formation .
  • Thermogravimetric analysis (TGA) assesses hydrate stability by measuring water loss upon heating .

Q. What are the primary research applications of this compound?

  • Supramolecular chemistry : Forms host-guest complexes via hydrogen bonds (e.g., with resorcinarenes) and C–H⋯π interactions, influenced by substituent position (e.g., 4-methoxy vs. 3-methyl groups) .
  • Reduction studies : Serves as a model substrate for diboron-mediated deoxygenation to study electronic effects (electron-rich N-oxides react faster than electron-deficient analogs) .

Advanced Research Questions

Q. How do electronic substituent effects influence the reactivity of 4-methoxypyridine N-oxide in reduction reactions?

The electron-donating methoxy group enhances the nucleophilicity of the N-oxide oxygen, facilitating attack on electrophilic boron reagents (e.g., (pinB)₂). Comparative studies show 4-methoxypyridine N-oxide reacts faster than p-nitropyridine N-oxide, which is electron-deficient and recalcitrant at room temperature . Kinetic data from NMR and calorimetry support this trend .

Q. What mechanistic insights explain the role of hydration water in 4-methoxypyridine N-oxide reactivity?

Hydration water does not significantly alter reaction pathways. ¹¹B NMR comparisons between hydrated and anhydrous N-oxides (e.g., 4-phenylpyridine N-oxide) show identical boron intermediate profiles, suggesting water participates in reversible adduct formation without inhibiting reduction . However, hydrate stability (melting point ~77.8°C for NMMO hydrates) must be considered in solvent selection to avoid premature dehydration .

Q. How can crystallographic data resolve contradictions in structural assignments of 4-methoxypyridine N-oxide derivatives?

Single-crystal X-ray studies differentiate between isomeric forms and confirm intermolecular interactions. For example, 2-iodopyridine N-oxide forms halogen bonds (N–O⋯I–C), while 4-methoxypyridine N-oxide adopts a crown conformation in resorcinarene complexes. Such data clarify discrepancies in NMR-based assignments .

Q. What experimental strategies mitigate challenges in handling hygroscopic N-oxide hydrates?

  • Controlled drying : Use TGA to determine hydrate decomposition thresholds .
  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent moisture absorption.
  • Low-temperature storage : Maintain samples at -20°C in sealed containers .

Methodological Considerations

  • Contradiction analysis : When NMR data conflicts with theoretical predictions (e.g., unexpected boron intermediate stability), cross-validate with independent techniques like mass spectrometry or IR spectroscopy .
  • Hydrate-specific protocols : Pre-dry solvents for moisture-sensitive reactions, and monitor water content via Karl Fischer titration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.